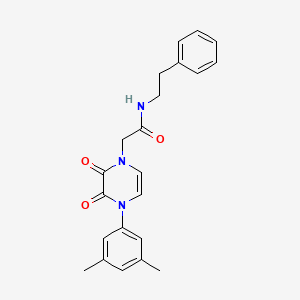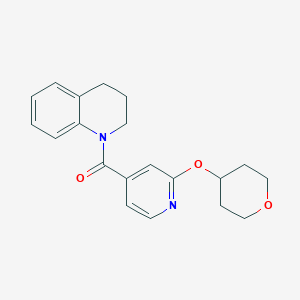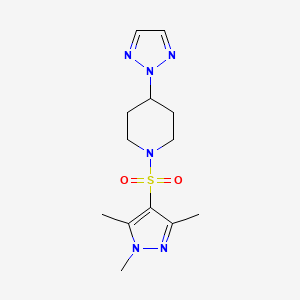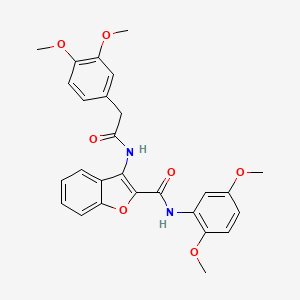
4-((3-(2-bromophenyl)propanamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-(2-bromophenyl)propanamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as BPP-9a and is a potent and selective inhibitor of the dopamine transporter.
作用機序
BPP-9a acts by binding to the dopamine transporter and preventing the reuptake of dopamine from the synaptic cleft. This leads to an increase in the concentration of dopamine in the brain, which can have various effects on behavior and cognition. BPP-9a has been shown to be highly selective for the dopamine transporter and does not affect other monoamine transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPP-9a depend on the dose and duration of treatment. In general, BPP-9a has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity, enhanced cognitive function, and reduced anxiety-like behavior. BPP-9a has also been shown to be effective in reducing cocaine-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One of the main advantages of using BPP-9a in lab experiments is its high selectivity for the dopamine transporter. This allows researchers to study the effects of dopamine transporter inhibition on behavior and cognition without affecting other monoamine transporters. However, one of the limitations of using BPP-9a is its relatively short half-life, which requires frequent dosing in animal experiments.
将来の方向性
There are several future directions for the use of BPP-9a in scientific research. One area of interest is the role of dopamine transporters in psychiatric disorders such as depression and schizophrenia. BPP-9a could be used to investigate the effects of dopamine transporter inhibition on these disorders. Another area of interest is the development of more potent and selective dopamine transporter inhibitors for use in clinical settings. BPP-9a could serve as a starting point for the development of such compounds. Finally, BPP-9a could be used in combination with other drugs to investigate the effects of dopamine transporter inhibition on behavior and cognition.
合成法
The synthesis of BPP-9a involves several steps, including the protection of the amine group of piperidine with tert-butyl carbamate, bromination of the 2-phenylpropanoic acid, coupling of the brominated acid with the protected piperidine, and deprotection of the tert-butyl carbamate. The final product is obtained after purification by column chromatography.
科学的研究の応用
BPP-9a has been extensively used in scientific research as a tool to study the role of dopamine transporters in the brain. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. BPP-9a has been used to investigate the effects of dopamine transporter inhibition on behavior, cognition, and addiction.
特性
IUPAC Name |
4-[[3-(2-bromophenyl)propanoylamino]methyl]-N-tert-butylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BrN3O2/c1-20(2,3)23-19(26)24-12-10-15(11-13-24)14-22-18(25)9-8-16-6-4-5-7-17(16)21/h4-7,15H,8-14H2,1-3H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUAXDXEUJMJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2909599.png)
![N-[2-[4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2909600.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2909605.png)
![2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2909607.png)


![methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2909613.png)
![(1R,2R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2909614.png)


